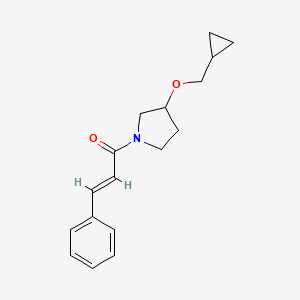
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
Structural Features
The compound features a pyrrolidine ring , a phenyl group , and a cyclopropylmethoxy moiety , which are critical for its biological activity. The presence of the double bond in the propene structure may also influence its reactivity and interaction with biological targets.
Anticonvulsant Activity
Research indicates that similar compounds within the cinnamamide class, such as 3-phenylprop-2-enamide, exhibit significant anticonvulsant properties. These compounds have been shown to be effective in various animal models of epilepsy, including:
- Frings Audiogenic Seizure-Susceptible Mouse Model
- ED50: 13.21 mg/kg (i.p.)
- Maximal Electroshock Test
The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and olefin linker can enhance anticonvulsant effects, indicating that this compound may also possess similar properties.
Cytotoxicity and Safety Profile
In vitro studies evaluating cytotoxicity in cell lines such as HepG2 and H9c2 have shown that related compounds are safe at concentrations up to 100 µM . This safety profile is crucial for further development as a therapeutic agent.
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its activity may involve modulation of neurotransmitter systems or ion channels involved in seizure activity. The structural similarity to known anticonvulsants suggests potential interactions with GABAergic or glutamatergic pathways.
Preclinical Studies
Several preclinical studies have highlighted the potential of cinnamamide derivatives in treating epilepsy. For instance, compound KM-568 demonstrated efficacy in multiple seizure models, suggesting that this compound could follow a similar pathway .
Comparative Analysis Table
| Compound | Model | ED50 (mg/kg) | Route |
|---|---|---|---|
| KM-568 | Frings Audiogenic Model | 13.21 | i.p. |
| KM-568 | Maximal Electroshock | 27.58 - 114.4 | i.p./p.o. |
| (E)-1-(3-cyclopropylmethoxy)pyrrolidin... | Hypothesized based on SAR | TBD | TBD |
Propriétés
IUPAC Name |
(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(9-8-14-4-2-1-3-5-14)18-11-10-16(12-18)20-13-15-6-7-15/h1-5,8-9,15-16H,6-7,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQBQSRUKDALTO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













